

commercial production and synthesis of (-)Menthol

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to the Commercial Production and Synthesis of (-)-Menthol

For Researchers, Scientists, and Drug Development Professionals

(-)-Menthol, a cyclic monoterpene alcohol, is a globally significant compound renowned for its characteristic minty aroma and cooling sensation. It is a key ingredient in a vast array of products spanning the pharmaceutical, oral care, confectionery, and cosmetic industries. While historically sourced through the extraction from mint plants, primarily Mentha arvensis, the volatility of agricultural yields and increasing global demand have propelled the development of robust industrial synthetic routes.[1][2] Today, synthetic production accounts for a substantial portion of the global menthol supply, ensuring stability, consistent quality, and scalability.[1]

The worldwide demand for menthol is estimated to be between 25,000 and 30,000 metric tons annually.[2] The global market was valued at approximately USD 4.25 billion in 2024 and is projected to grow significantly.[3] This guide provides a detailed overview of the core commercial processes for synthesizing enantiomerically pure (-)-menthol, focusing on the methodologies pioneered by Symrise, Takasago, and BASF.

Major Commercial Synthesis Routes

Three primary processes dominate the landscape of synthetic **(-)-menthol** production. Each route leverages different starting materials and distinct chemical strategies to achieve the desired stereoisomer, (1R,2S,5R)-menthol, which is responsible for the characteristic cooling effect.[4][5]



The Symrise (Haarmann & Reimer) Process: Racemic Resolution

The Symrise process, originally developed by Haarmann & Reimer, is a classic example of a "chiral pool" synthesis followed by resolution. It begins with a readily available petrochemical feedstock, m-cresol, and produces a racemic mixture of menthol, from which the desired (-)-enantiomer is isolated.[1][6] This method is noted for its efficiency, with an overall yield of approximately 90% after recycling steps.[1][5]

The process involves three main stages:

- Thymol Synthesis: m-cresol is alkylated with propene to produce thymol.
- Hydrogenation: Thymol is hydrogenated, creating a mixture of the four possible menthol stereoisomers in their racemic forms.[6][7]
- Chiral Resolution: The racemic (±)-menthol is separated from other isomers by fractional distillation. The key innovation lies in the resolution of this racemate. The menthol is esterified (e.g., with benzoic acid), and the desired (-)-menthyl benzoate is selectively crystallized by seeding.[1][5] After separation, the ester is hydrolyzed to yield pure (-)-menthol. The remaining undesired isomers and the (+)-menthol from the mother liquor are recycled back into the process, contributing to the high overall yield.[1][8]



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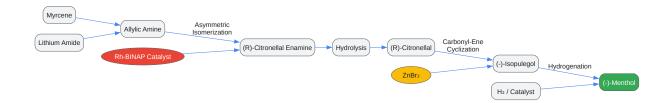
Fig. 1: The Symrise process for (-)-menthol synthesis.

The Takasago Process: Asymmetric Isomerization

The Takasago process represents a landmark in industrial asymmetric catalysis and was recognized with the 2001 Nobel Prize in Chemistry for Ryōji Noyori.[9] This elegant synthesis starts with myrcene, a component of turpentine, and utilizes a highly efficient asymmetric isomerization as the key step to establish the desired chirality early in the sequence.[9][10] The annual production scale via this method is reported to be around 3,000 tonnes.[9]

The key steps are:

- Allylic Amine Formation: Myrcene reacts with a lithium amide to form an allylic amine.
- Asymmetric Isomerization: The crucial step involves the isomerization of the allylic amine to
 (R)-citronellal enamine using a rhodium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
 complex as the chiral catalyst. This reaction proceeds with very high enantioselectivity.[9][10]
- Hydrolysis: The resulting enamine is hydrolyzed to yield optically pure (R)-citronellal.
- Intramolecular Ene Reaction: (R)-citronellal undergoes a zinc bromide-initiated carbonyl-ene reaction to cyclize into (-)-isopulegol.[9]
- Hydrogenation: Finally, the double bond in (-)-isopulegol is hydrogenated to afford pure (-)-menthol.[9]





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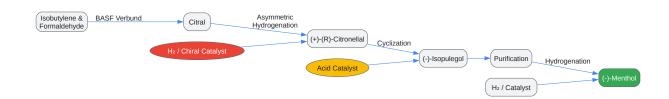
Fig. 2: The Takasago process for (-)-menthol synthesis.

The BASF Process: Asymmetric Hydrogenation

BASF, a major producer of citral for vitamins and fragrances, leverages its vast citral production capacity for menthol synthesis.[11] The BASF process is another example of asymmetric catalysis, focusing on the enantioselective hydrogenation of a citral-derived intermediate. The company launched a large-scale, continuous production plant in 2012 capable of producing L-menthol with a purity of at least 99.7%.[2][12][13]

The process flow is as follows:

- Citral Production: BASF has a highly optimized, large-scale process for producing citral from isobutylene and formaldehyde.[11]
- Asymmetric Hydrogenation: The key step is the asymmetric hydrogenation of citral (or its isomer, neral) to produce (+)-(R)-citronellal. This is achieved using a highly efficient proprietary chiral catalyst system.[11][12]
- Cyclization: Similar to the Takasago process, (+)-(R)-citronellal is cyclized to (-)-isopulegol, often using an acidic catalyst. BASF has developed refined processes to minimize the formation of undesirable isopulegol isomers.[11]
- Purification & Hydrogenation: The (-)-isopulegol is purified and then hydrogenated to yield the final (-)-menthol product.[11]





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Fig. 3: The BASF process for (-)-menthol synthesis.

Quantitative Process Data

The following tables summarize key quantitative data for the major commercial **(-)-menthol** synthesis processes.

Table 1: Production Capacities and Product Purity

Process/Comp any	Starting Material	Reported Annual Capacity	Final Product Purity	Reference
Symrise	m-Cresol	>680 tonnes (Bushy Park, historical)	High Purity	[7]
Takasago	Myrcene	~3,000 tonnes	High Enantiomeric Purity	[9]
BASF	Citral	"World's Largest Plant" (2012)	≥ 99.7%	[2][13]

Table 2: Key Reaction Step Yields and Selectivity



Process	Key Step	Catalyst/Reage nt	Yield / Selectivity	Reference
Symrise	Overall Process	-	~90% (with recycling)	[1][5]
Takasago	Asymmetric Isomerization	Rhodium-BINAP complex	High Enantiomeric Purity	[9][10]
BASF	Asymmetric Hydrogenation	Proprietary Chiral Catalyst	High Enantiomeric Selectivity	[12]
Other (Lab Scale)	Citronellal to Menthol	1% Ru/H-BEA- 25	>93% Menthol Selectivity	[14]
Other (Lab Scale)	Citral to Menthol	2.0 wt% Pt on beta zeolites	>95% Menthol Selectivity	[14]
Other (Lab Scale)	Asymmetric Synthesis	Dihydropyridine/ Chiral Amine	>60% Total Yield, >90% e.e.	[15]

Experimental Protocols

Detailed experimental conditions for industrial processes are often proprietary. The following protocols are based on information from patents and related scientific literature, representing plausible conditions for the key transformations.

Symrise Process: Hydrogenation and Resolution

- Hydrogenation of Thymol:
 - Reactants: Thymol, Hydrogen gas.
 - Catalyst: Nickel or palladium-based catalysts are commonly cited.[16] Ruthenium on alumina (Ru/Al₂O₃) has also been used.[14]
 - Conditions: The reaction is performed in a high-pressure reactor. Specific temperatures and pressures are optimized to control the stereoselectivity of the hydrogenation, which



produces a mixture of menthol, isomenthol, neomenthol, and neoisomenthol racemates.[7] [14]

- Resolution of (±)-Menthol:
 - Esterification: Racemic menthol is reacted with an acid chloride or anhydride (e.g., benzoyl chloride) in the presence of a base to form the corresponding menthyl esters.
 - Selective Crystallization: The mixture of diastereomeric esters is dissolved in a suitable solvent. The solution is cooled and seeded with a crystal of pure (-)-menthyl benzoate.
 This induces the preferential crystallization of the (-)-menthyl benzoate conglomerate.
 - Hydrolysis: The isolated (-)-menthyl benzoate crystals are hydrolyzed using a strong base (e.g., NaOH) followed by acidic workup to yield optically pure (-)-menthol.

Takasago Process: Asymmetric Isomerization and Cyclization

- Asymmetric Isomerization of Allylic Amine:
 - Reactant: N,N-diethylgeranylamine (derived from myrcene).
 - Catalyst: A rhodium complex with a chiral phosphine ligand, such as [Rh(BINAP)
 (COD)]CIO₄.
 - Solvent: Typically a polar aprotic solvent like THF.
 - Conditions: The reaction is run under an inert atmosphere at elevated temperatures (e.g., 80-100 °C) for several hours until high conversion is achieved. The catalyst loading is typically very low, demonstrating high turnover numbers. The product, (R)-N,N-diethylcitronellal enamine, is obtained with high enantiomeric excess (>98% e.e.).
- Cyclization of (R)-Citronellal:
 - Reactant: (R)-Citronellal.
 - Catalyst: A Lewis acid, most commonly zinc bromide (ZnBr₂).[9]



- Solvent: An aprotic solvent such as dichloromethane or toluene.
- Conditions: The reaction is typically run at low temperatures (e.g., -20 °C to 0 °C) to control the selectivity of the intramolecular ene reaction, favoring the formation of (-)isopulegol over its other diastereomers.

BASF Process: Asymmetric Hydrogenation

- · Asymmetric Hydrogenation of Citral:
 - Reactant: Citral (a mixture of geranial and neral).
 - Catalyst: A proprietary, highly efficient chiral catalyst system. Research in this area often
 points to ruthenium or rhodium complexes with chiral phosphine ligands, similar to those
 used in other asymmetric hydrogenations.[11][12]
 - Conditions: The reaction is conducted in a continuous-flow reactor under hydrogen pressure. Continuous addition of reactants and removal of products eliminates downtime and improves resource efficiency.[2][13] The temperature, pressure, and flow rates are precisely controlled to maximize both conversion and enantioselectivity towards (+)-(R)citronellal.

Purification of Synthetic Menthol

Achieving the high purity required for pharmaceutical and food-grade applications (often >99%) is a critical final step.[17] Common purification methods include:

- Fractional Distillation: Used to separate menthol isomers based on differences in boiling points.[6]
- Crystallization: The crude menthol is dissolved in a suitable solvent (nitrile-based solvents
 have been shown to be effective) and cooled to precipitate pure menthol crystals, leaving
 isomers and impurities in the mother liquor.[17]
- Oxidative Purification: A method involving the selective oxidation of residual geometric isomers (isomenthol, neomenthol) to menthone using a hexavalent chromium agent in an



acidic medium. The resulting menthone can then be easily separated from the unreacted menthol by distillation.[18]

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- To cite this document: BenchChem. [commercial production and synthesis of (-)-Menthol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031143#commercial-production-and-synthesis-of-menthol]

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